1-(2,6-Dichloropyridin-4-YL)ethanone
Overview
Description
1-(2,6-Dichloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5Cl2NO. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethanone group at position 4. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2,6-Dichloropyridin-4-YL)carboxylic acid.
Reduction: 1-(2,6-Dichloropyridin-4-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-YL)ethanone is utilized in a wide range of scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
1-(3-Amino-2,6-dichloropyridin-4-YL)ethanone: Similar structure but with an amino group at position 3.
1-(2,4-Dichlorophenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness: 1-(2,6-Dichloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBYWORWVMKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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